molecular formula C12H14O3 B7761575 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde

3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B7761575
M. Wt: 206.24 g/mol
InChI Key: LYKZXBNETFJLDA-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of benzaldehyde, featuring a methoxy group and an allyl ether group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylprop-2-en-1-ol under acidic or basic conditions to form the allyl ether linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and allyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and allyl ether groups may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZXBNETFJLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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